4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Molecular weight Heavy atom count Physicochemical differentiation

This 1,4-disubstituted piperazin-2-one features a unique 2-phenyltriazole-carbonyl combined with a pyridin-3-yl group, providing 8 H-bond acceptors for distinct target engagement. Its scaffold is validated for late sodium current (late INa) inhibition, making it prime for cardiac ion channel screening. At MW 348.4, it occupies an ideal fragment-growing space with multiple functional handles for bioconjugation, uniquely enabling systematic SAR studies impossible with mono-substituted analogs.

Molecular Formula C18H16N6O2
Molecular Weight 348.366
CAS No. 2097891-18-2
Cat. No. B2663382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
CAS2097891-18-2
Molecular FormulaC18H16N6O2
Molecular Weight348.366
Structural Identifiers
SMILESC1CN(C(=O)CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=CN=CC=C4
InChIInChI=1S/C18H16N6O2/c25-17-13-22(9-10-23(17)15-7-4-8-19-11-15)18(26)16-12-20-24(21-16)14-5-2-1-3-6-14/h1-8,11-12H,9-10,13H2
InChIKeyYMAYZRXVNDJNGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one (CAS 2097891-18-2): Structural Identity and Research Scaffold Classification


4-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one (CAS 2097891-18-2) is a synthetic heterocyclic compound with the molecular formula C18H16N6O2 and a molecular weight of 348.4 g/mol [1]. It belongs to the class of 1,4-disubstituted piperazin-2-ones and incorporates three pharmacophoric elements: a 2-phenyl-1,2,3-triazole moiety linked via a carbonyl bridge to the piperazin-2-one ring, and a pyridin-3-yl substituent at the 1-position of the piperazin-2-one core [1]. This compound is offered as a research-grade chemical for exploratory medicinal chemistry and biological screening applications [1].

Why Closely Related Triazole-Piperazinone Analogs Cannot Substitute for 4-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one in Target-Focused Research


The dual substitution pattern of 4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one—combining a 2-phenyltriazole-carbonyl moiety at the 4-position with a pyridin-3-yl group at the 1-position of the piperazin-2-one core—is structurally distinct from mono-substituted analogs. The simpler comparator 4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-2-one (CAS 1235123-32-6, MW 271.27) lacks the N1-pyridinyl substituent, resulting in a 77 Da molecular weight difference, altered lipophilicity, and a reduced hydrogen-bond acceptor count (5 vs. 8) [1][2]. The 1-(pyridin-3-yl)piperazin-2-one fragment (CAS 345311-00-4, MW 177.20) conversely lacks the triazole-carbonyl pharmacophore entirely . These structural divergences translate into distinct physicochemical property spaces and cannot be assumed to yield equivalent biological target engagement profiles [3].

Quantitative Differentiation Evidence for 4-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one Versus Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation from the Des-pyridinyl Analog

The target compound (C18H16N6O2, MW 348.4) possesses a 77 Da higher molecular weight and three additional heavy atoms compared to the des-pyridinyl comparator 4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-2-one (C13H13N5O2, MW 271.27) [1][2]. This difference reflects the presence of the pyridin-3-yl substituent at the piperazin-2-one N1 position, which is absent in the comparator.

Molecular weight Heavy atom count Physicochemical differentiation

Hydrogen Bond Acceptor (HBA) Count: Enhanced Interaction Potential Versus Mono-Substituted Analogs

The target compound contains 8 hydrogen bond acceptors (4 triazole N, 2 carbonyl O, 1 piperazinone N, 1 pyridine N), compared to 5 HBA in the des-pyridinyl analog (3 triazole N, 2 carbonyl O) [1][2]. The pyridin-3-yl nitrogen adds a solvent-exposed HBA that can participate in water-mediated or direct protein-ligand interactions. In contrast, 1-(pyridin-3-yl)piperazin-2-one (CAS 345311-00-4) contains only 4 HBA and lacks the triazole HBA array entirely .

Hydrogen bond acceptor Ligand efficiency Molecular recognition

Piperazine-Triazole Hybrid Class-Level Enzyme Inhibitory Activity: PTP1B and α-Amylase Context

Piperazine-triazole hybrid compounds have demonstrated potent dual inhibitory activity against PTP1B and α-amylase in recent studies. In a 2026 study by Haroon et al., optimized piperazine-triazole conjugates achieved α-amylase IC50 values of 2.39 ± 0.41 µM and 2.97 ± 0.31 µM, surpassing the standard acarbose (IC50 10.30 ± 0.20 µM) by approximately 4-fold [1]. Molecular docking revealed binding affinities of −10.5 kcal/mol against α-amylase, exceeding acarbose (−8.1 kcal/mol). While the target compound 2097891-18-2 was not directly tested in this study, it shares the core piperazine-triazole scaffold and the 2-phenyltriazole pharmacophore present in the active series.

PTP1B inhibitor α-amylase inhibitor Piperazine-triazole hybrid Anti-diabetic

1,4-Disubstituted Piperazin-2-One Scaffold: Validated Pharmacophore for Ion Channel Modulation

The 1,4-disubstituted piperazin-2-one scaffold, which forms the core of the target compound, has been validated as a selective pharmacophore for late sodium current (late INa) inhibition. Yang et al. (2024) reported that 1,4-disubstituted piperazin-2-ones exhibit QT interval shortening properties in isolated rabbit hearts, demonstrating functional cardiac electrophysiological activity [1]. The target compound incorporates this exact piperazin-2-one core with specific N1-pyridin-3-yl and N4-triazole-carbonyl substitutions, differentiating it from the alkyl/aryl substitution patterns explored in the published series.

Piperazin-2-one Late sodium current inhibitor Cardiac ion channel QT interval

Rotatable Bond and Flexibility Profile: Implications for Induced-Fit Target Binding

The target compound possesses 4 rotatable bonds (triazole-phenyl, triazole-carbonyl, carbonyl-piperazinone, piperazinone-pyridinyl), compared to only 2 rotatable bonds in the des-pyridinyl analog CAS 1235123-32-6 [1][2]. This increased conformational flexibility may allow the target compound to adopt binding conformations that are sterically inaccessible to the more rigid analog, at the cost of a higher entropic penalty upon binding. The pyridin-3-yl ring can rotate to optimize π-stacking or hydrogen-bonding interactions within a protein binding pocket.

Rotatable bonds Conformational flexibility Induced-fit binding Entropic penalty

Synthetic Accessibility and Triazole-Fused Piperazin-2-One Methodology

Recent advances in transition-metal-free azide-alkyne cycloaddition/hydroamination cascade reactions have enabled efficient construction of triazole-fused piperazin-2-one scaffolds [2][3]. While the target compound itself is not a fused triazole-piperazinone but rather a carbonyl-bridged system, the synthetic methodology for related triazole-piperazin-2-one constructs has been established, with reported yields of 61–78% for piperazine-triazole conjugates [1]. The target compound's modular architecture—comprising a 2-phenyltriazole acid derivative coupled to a pre-formed 1-(pyridin-3-yl)piperazin-2-one—offers a divergent synthetic entry point for library generation that is distinct from the fused-ring approaches.

Click chemistry Triazole-fused piperazin-2-one Transition-metal-free synthesis Scaffold diversification

Recommended Research and Procurement Application Scenarios for 4-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one (CAS 2097891-18-2)


Focused Screening Against PTP1B and α-Amylase in Metabolic Disease Programs

Based on the validated activity of piperazine-triazole hybrids against PTP1B and α-amylase [2], this compound is well-suited for inclusion in focused screening libraries targeting type 2 diabetes and metabolic syndrome. Its unique 2-phenyltriazole and pyridin-3-yl substitution pattern differentiates it from previously characterized analogs and may reveal structure-activity relationship (SAR) trends not observable with mono-substituted comparators.

Cardiac Ion Channel Drug Discovery: Late Sodium Current Inhibitor Screening

The 1,4-disubstituted piperazin-2-one core has been pharmacologically validated as a late sodium current (late INa) inhibitory scaffold with QT interval shortening properties [3]. Procuring this compound for electrophysiological screening against cardiac ion channels (Nav1.5 late current, hERG) is justified by the scaffold's demonstrated cardiac activity, with the triazole-pyridinyl substitution offering unexplored chemical space within this pharmacophore class.

Scaffold-Hopping and Fragment-Based Drug Design Starting Point

With 26 heavy atoms, 4 rotatable bonds, and 8 hydrogen bond acceptors [1], this compound occupies a physicochemical property space (MW ~350, moderate lipophilicity) suitable as a fragment-growing or scaffold-hopping starting point. Its three distinct pharmacophoric elements (phenyl-triazole, piperazin-2-one, pyridine) can be independently modified, enabling systematic SAR exploration in kinase, GPCR, or epigenetic target programs.

Chemical Biology Probe Development for Target Deconvolution

The compound's structural complexity and multiple functional handles (carbonyl, pyridinyl nitrogen, triazole N2) make it amenable to linker attachment for affinity chromatography or biotinylation. In target deconvolution studies—particularly for hits emerging from phenotypic screens involving piperazine-triazole chemotypes [2]—this compound can serve as a parent scaffold for probe design, with the pyridin-3-yl group providing a convenient spectroscopic handle (UV absorbance) for tracking.

Quote Request

Request a Quote for 4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.